molecular formula C16H19NO3 B2844658 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 903867-85-6

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B2844658
CAS No.: 903867-85-6
M. Wt: 273.332
InChI Key: DXMLXRMFLUCRTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenolic compounds with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids . The starting material, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, is prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its specific combination of a chromen-2-one core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-4-6-17(7-5-11)10-12-8-16(19)20-15-3-2-13(18)9-14(12)15/h2-3,8-9,11,18H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLXRMFLUCRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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